Ethyl p-methoxycinnamate (EPMC) is a naturally occurring aromatic compound found in various plants, most notably in the rhizomes of Kaempferia galanga, also known as galangal []. It has gained significant attention in scientific research due to its potential health benefits, prompting investigations into its diverse applications.
Studies suggest that EPMC possesses anti-inflammatory properties. Research has shown that it can suppress the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, thereby potentially mitigating inflammation []. Additionally, EPMC exhibits anti-angiogenic activity, meaning it can hinder the formation of new blood vessels, which is crucial in various disease processes, including cancer [].
EPMC has demonstrated promising anti-cancer potential in pre-clinical studies. It has been shown to inhibit the proliferation and migration of melanoma cells, potentially hindering cancer progression and metastasis []. Furthermore, EPMC may enhance the effectiveness of existing chemotherapeutic drugs by increasing their cytotoxicity towards cancer cells []. These findings suggest the potential of EPMC as a complementary or adjuvant therapy in cancer treatment.
EPMC exhibits anti-tyrosinase activity, an enzyme responsible for melanin production in the skin []. Studies have shown that EPMC can significantly decrease melanin synthesis, suggesting its potential application in skin lightening products and treatments for hyperpigmentation [].
Research on EPMC is ongoing, and further investigations are exploring its potential applications in various areas. These include:
Ethyl 4-Methoxycinnamate, also known as Ethyl p-methoxycinnamate, is an organic compound with the molecular formula and a molecular weight of approximately 206.24 g/mol. This compound is an ester derived from 4-methoxycinnamic acid and is characterized by its white crystalline solid form, with a melting point of 49 °C and a boiling point of 187 °C at reduced pressure (15 mmHg). It is slightly soluble in methanol and chloroform but insoluble in water, making it suitable for various organic applications .
Ethyl 4-Methoxycinnamate has garnered attention for its potential therapeutic properties, particularly as an antihyperglycemic agent that may stimulate insulin secretion from the pancreas, suggesting its possible use in managing type 2 diabetes .
Additionally, it can act as a substrate in various organic synthesis reactions, including condensation reactions to form more complex structures .
Ethyl 4-Methoxycinnamate exhibits a range of biological activities:
The synthesis of Ethyl 4-Methoxycinnamate can be achieved through several methods:
Ethyl 4-Methoxycinnamate has several applications across different fields:
Research on Ethyl 4-Methoxycinnamate has shown interactions with various biological systems:
Several compounds share structural similarities with Ethyl 4-Methoxycinnamate, including:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Octyl Methoxycinnamate | C12H14O3 | Commonly used in sunscreens; absorbs UV-B radiation; liquid form. |
| Ethyl Cinnamate | C11H12O2 | Used as a flavoring agent; has similar ester properties. |
| Methyl Methoxycinnamate | C10H10O3 | Exhibits anti-inflammatory properties; used in cosmetic formulations. |
Ethyl 4-Methoxycinnamate stands out due to its specific antihyperglycemic effects combined with anti-inflammatory properties. Unlike Octyl Methoxycinnamate, which primarily serves cosmetic purposes as a UV filter, Ethyl 4-Methoxycinnamate's potential therapeutic applications in diabetes management highlight its unique role among similar compounds. Additionally, its ability to inhibit both COX enzymes and angiogenesis further distinguishes it from other cinnamic acid derivatives .
Ethyl 4-methoxycinnamate (C₁₂H₁₄O₃) is a cinnamate ester with a molecular weight of 206.24 g/mol. The compound exists as white to off-white crystalline solid with a melting point of 47-51°C. It demonstrates limited solubility in water but dissolves readily in organic solvents including methanol, ethanol, and DMSO.
The chemical structure of EPMC features a methoxy-substituted aromatic ring connected to an unsaturated carboxylic ester, giving it unique physicochemical properties that contribute to its biological activities. This structural arrangement allows the molecule to interact with various cellular targets involved in cancer metabolism and proliferation.
EPMC is a naturally occurring compound found primarily in the rhizomes of Kaempferia galanga L. (Zingiberaceae family), a plant widely used in traditional medicine across Southeast Asia. It represents the major bioactive constituent of the volatile oil extracted from K. galanga, typically constituting 25-30% of the essential oil.
The compound can be isolated through various extraction methods, including solvent extraction followed by chromatographic purification. Commercial synthesis of EPMC typically involves the reaction of anisic aldehyde with ethyl acetate in the presence of sodium ethoxide, followed by purification steps including crystallization.
EPMC exhibits a diverse range of biological activities beyond its anticancer effects, including:
These multifaceted properties make EPMC an intriguing candidate for various therapeutic applications, with its anticancer mechanisms being among the most extensively studied.
EPMC exerts potent anti-inflammatory effects by targeting cytokine synthesis pathways. In vivo studies using the cotton pellet granuloma assay in rats revealed dose-dependent reductions in IL-1β and TNF-α levels. At 800 mg/kg, EPMC decreased serum IL-1β concentrations by 37.7% (from 25.81 pg/mL in controls to 16.09 pg/mL) and TNF-α by 57.4% (from 35.85 pg/mL to 15.27 pg/mL), outperforming indomethacin in TNF-α suppression [1] [4]. Parallel in vitro experiments using human U937 macrophages showed moderate NO inhibition (28–42% at 25–200 µg/mL) but robust cytokine suppression, with IL-1β and TNF-α reduced by 58% and 63%, respectively, at 200 µg/mL [1].
Table 1: Cytokine Modulation by EPMC in In Vivo and In Vitro Models
| Model | Cytokine/Mediator | EPMC Dose/Concentration | Inhibition (%) | Reference |
|---|---|---|---|---|
| Rat granuloma | IL-1β | 800 mg/kg | 37.7 | [1] [4] |
| Rat granuloma | TNF-α | 800 mg/kg | 57.4 | [1] [4] |
| U937 macrophages | IL-1β | 200 µg/mL | 58 | [1] |
| U937 macrophages | TNF-α | 200 µg/mL | 63 | [1] |
| U937 macrophages | NO | 200 µg/mL | 42 | [1] |
The ester functional group in EPMC enhances cell permeability, enabling interaction with intracellular signaling hubs like nuclear factor-κB (NF-κB). The para-methoxy group further stabilizes binding to COX-2’s active site, reducing arachidonic acid conversion to prostaglandins and subsequent cytokine release [3] [4].
EPMC disrupts angiogenesis by impairing endothelial cell proliferation, migration, and tube formation. In human umbilical vein endothelial cells (HUVECs), EPMC at 200 µg/mL inhibited proliferation by 39.1% and reduced VEGF secretion by 68% [1]. The compound’s anti-angiogenic potency was evident in rat aortic ring assays, where it suppressed microvessel sprouting by 98.2% at 200 µg/mL, surpassing suramin (76.8% inhibition at 100 µg/mL) [1].
Table 2: Anti-Angiogenic Effects of EPMC in HUVECs
| Parameter | EPMC Concentration | Inhibition (%) | Reference |
|---|---|---|---|
| Proliferation | 200 µg/mL | 39.1 | [1] |
| Migration (wound closure) | 200 µg/mL | 98.2 | [1] |
| Tube formation | 200 µg/mL | 98.2 | [1] |
| VEGF secretion | 200 µg/mL | 68 | [1] |
The methoxy group’s electron-donating properties enhance EPMC’s affinity for VEGF receptors, while the ethyl ester moiety facilitates membrane integration, disrupting endothelial cell adhesion signaling [3] [4].
EPMC’s efficacy was validated across complementary models:
Table 3: Comparative Efficacy Across Experimental Models
| Model | Metric | EPMC Effect | Reference |
|---|---|---|---|
| Rat granuloma | Granuloma weight | 51.65% reduction | [1] |
| Rat granuloma | Tail flick latency | 2.1-fold increase | [1] |
| U937 macrophages | IL-1β inhibition | 58% reduction | [1] |
| Rat aortic ring | Microvessel inhibition | 98.2% suppression | [1] |
The ester and methoxy groups are critical for EPMC’s bioactivity:
Table 4: Functional Group Contributions to Bioactivity
| Functional Group | Role in Bioactivity | Experimental Evidence | Reference |
|---|---|---|---|
| Ethyl ester | Enhances membrane permeability | Higher cellular uptake vs. acid analogs | [3] |
| Para-methoxy | Stabilizes COX-2 binding via H-bonding | IC~50~ COX-2 = 0.83 µM | [3] [4] |
| Aromatic ring | Base structure for π-π stacking interactions | Required for TNF-α suppression | [1] [4] |
Ethyl 4-Methoxycinnamate demonstrates significant regulatory effects on octamer-binding transcription factor-4 gene expression through multiple mechanisms of promoter activation [1]. Research conducted by Ai and colleagues established that this compound enhances the promoter activity of the octamer-binding transcription factor-4 gene, resulting in increased expression at both messenger ribonucleic acid and protein levels [1].
The experimental evidence reveals that Ethyl 4-Methoxycinnamate promotes significant increases in octamer-binding transcription factor-4 promoter activity through the construction and utilization of octamer-binding transcription factor-4 gene promoter-driven firefly luciferase reporter systems [1]. This enhancement demonstrates a direct transcriptional mechanism whereby the compound facilitates the accessibility and activation of promoter regions essential for octamer-binding transcription factor-4 expression.
Studies utilizing P19 embryonal carcinoma cells revealed that treatment with Ethyl 4-Methoxycinnamate resulted in markedly enhanced colony formation capacity, indicating reinforced self-renewal capabilities [1]. The pluripotency markers octamer-binding transcription factor-4, SRY-related high-mobility-group-box protein-2, and Nanog homeobox protein were expressed at significantly higher levels in Ethyl 4-Methoxycinnamate-induced colonies compared to control conditions [1].
The molecular mechanisms underlying these effects involve the precise regulation of octamer-binding transcription factor-4 expression levels, which is critical for maintaining the balance between pluripotency and differentiation [1]. Research demonstrates that octamer-binding transcription factor-4 expression must be tightly controlled, as even modest variations can trigger differentiation into various lineages [2] [3]. Ethyl 4-Methoxycinnamate appears to optimize this critical balance by enhancing promoter activity while maintaining appropriate expression thresholds.
The Nuclear Factor Kappa B signaling pathway represents a crucial mechanism through which Ethyl 4-Methoxycinnamate exerts its effects on stem cell pluripotency modulation [1]. Comprehensive investigations have demonstrated that this compound significantly activates the Nuclear Factor Kappa B signaling pathway via the myeloid differentiation factor 88-dependent pathway [1].
Mechanistic studies reveal that Ethyl 4-Methoxycinnamate-mediated activation of Nuclear Factor Kappa B occurs through the myeloid differentiation factor 88-dependent signaling cascade [1]. This pathway activation represents a critical upstream regulatory mechanism that subsequently influences octamer-binding transcription factor-4 expression and stem cell fate determination [1].
Experimental validation of this signaling relationship was established through pharmacological blocking studies, where inhibition of the Nuclear Factor Kappa B signaling pathway resulted in decreased octamer-binding transcription factor-4 expression levels [1]. These findings provide direct evidence that Ethyl 4-Methoxycinnamate promotes octamer-binding transcription factor-4 expression partially through Nuclear Factor Kappa B signaling pathway activation [1].
The Nuclear Factor Kappa B signaling pathway functions as a central integrator of diverse cellular signals and plays essential roles in cell survival, proliferation, and differentiation [4]. In the context of stem cell biology, Nuclear Factor Kappa B signaling can exhibit both pro-pluripotency and pro-differentiation effects depending on the cellular context and activation state [4]. Ethyl 4-Methoxycinnamate appears to modulate this pathway in a manner that favors pluripotency maintenance and self-renewal capacity enhancement.
P19 embryonal carcinoma cells serve as an established model system for studying pluripotency and differentiation capacity due to their ability to form teratomas containing tissues derived from all three germ layers [5] [6]. Ethyl 4-Methoxycinnamate treatment significantly enhanced teratoma formation and differentiation potential of P19 cells when assessed through in vivo injection studies [1].
The teratoma formation assay represents a gold standard for evaluating pluripotency, as it demonstrates the capacity of cells to differentiate into multiple cell types representing endoderm, mesoderm, and ectoderm lineages [5]. Research findings indicate that Ethyl 4-Methoxycinnamate-treated P19 cells exhibited enhanced teratoma formation capacity compared to control conditions, confirming the maintenance and enhancement of pluripotent characteristics [1].
P19 cells were originally derived from a teratocarcinoma artificially induced in C3H/HeHa mice and represent one of the most extensively characterized pluripotent embryonal carcinoma cell lines [6]. These cells demonstrate the ability to differentiate into various cell types when induced by chemical agents, including cardiac muscle cells through dimethyl sulfoxide treatment and neuronal cells through retinoic acid exposure [5] [6].
The enhanced differentiation potential observed in Ethyl 4-Methoxycinnamate-treated P19 cells indicates that the compound not only maintains pluripotency but also preserves the developmental competence necessary for multi-lineage differentiation [1]. This dual capacity for self-renewal maintenance and differentiation potential preservation represents a critical characteristic for therapeutic applications in regenerative medicine.
Mechanistic investigations revealed that Ethyl 4-Methoxycinnamate treatment maintained expression of key pluripotency markers while simultaneously preserving the capacity for lineage-specific differentiation [1]. This balance is essential for therapeutic applications, as it ensures that treated cells retain both their stem cell identity and their potential for tissue-specific differentiation.
Human umbilical cord mesenchymal stem cells represent an attractive source for regenerative medicine applications due to their accessibility, low immunogenicity, and robust proliferative capacity [7] [8]. Ethyl 4-Methoxycinnamate treatment has been demonstrated to enhance both self-renewal and pluripotency characteristics of human umbilical cord mesenchymal stem cells [1].
Research investigations confirmed that Ethyl 4-Methoxycinnamate treatment enhanced the self-renewal capacity of human umbilical cord mesenchymal stem cells while maintaining their pluripotent characteristics [1]. These effects were observed alongside enhanced octamer-binding transcription factor-4 expression, indicating that the compound exerts similar mechanisms of action across different stem cell types [1].
Human umbilical cord mesenchymal stem cells possess several advantages over other mesenchymal stem cell sources, including bone marrow-derived cells [7] [8]. These advantages include ease of collection, minimal invasiveness, large cell content, high gene transfection efficiency, and reduced immunogenicity [7]. The enhancement of these cells through Ethyl 4-Methoxycinnamate treatment potentially amplifies these inherent advantages.
The therapeutic potential of human umbilical cord mesenchymal stem cells has been demonstrated across multiple regenerative medicine applications, including tissue repair, immune modulation, and anti-inflammatory effects [7] [8]. Studies have shown that these cells secrete bioactive factors that promote angiogenesis, reduce inflammatory responses, and facilitate tissue regeneration [9] [7].
Ethyl 4-Methoxycinnamate treatment appears to enhance the inherent regenerative properties of human umbilical cord mesenchymal stem cells through multiple mechanisms, including improved proliferation rates, sustained stem cell marker expression, and enhanced multi-lineage differentiation capacity [1]. These enhancements suggest potential applications for improving cell-based therapies and expanding the clinical utility of umbilical cord-derived stem cells.